molecular formula C28H26O9 B13053802 Methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside

Methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside

Cat. No.: B13053802
M. Wt: 506.5 g/mol
InChI Key: WXFFEILSURAFKL-NRUNVSGISA-N
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Description

Methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside is a chemical compound that belongs to the class of glucopyranosides. It is characterized by the presence of three benzoyl groups attached to the 2, 3, and 6 positions of the glucopyranoside ring. This compound is often used in organic synthesis and research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside typically involves the protection of hydroxyl groups on the glucopyranoside ring followed by benzoylation. One common method includes the use of benzoyl chloride in the presence of a base such as pyridine to introduce the benzoyl groups. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce the deprotected glucopyranoside .

Scientific Research Applications

Methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving carbohydrate metabolism and enzyme interactions.

    Medicine: Research into potential therapeutic applications, such as drug delivery systems, often involves this compound.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside involves its interaction with specific molecular targets. The benzoyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include enzymatic hydrolysis or binding to carbohydrate-recognizing proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside is unique due to the specific positioning of the benzoyl groups, which can affect its chemical reactivity and interactions. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C28H26O9

Molecular Weight

506.5 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-dibenzoyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl benzoate

InChI

InChI=1S/C28H26O9/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28-29H,17H2,1H3/t21-,22-,23+,24-,28+/m1/s1

InChI Key

WXFFEILSURAFKL-NRUNVSGISA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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